molecular formula C14H19NO4 B11798962 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid

4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11798962
M. Wt: 265.30 g/mol
InChI Key: OZDYZBJBFOACIW-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound It features a pyrrole ring substituted with acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Substitution Reactions: Introduction of the acetyl, dimethyl, and tetrahydrofuran-2-ylmethyl groups can be achieved through various substitution reactions, using reagents like acetyl chloride, methyl iodide, and tetrahydrofuran-2-carboxaldehyde.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield a carboxylic acid, while reduction of the carboxylic acid group could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-3,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrole-2-carboxylic acid would depend on its specific application.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-acetyl-3,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-8-12(10(3)16)9(2)15(13(8)14(17)18)7-11-5-4-6-19-11/h11H,4-7H2,1-3H3,(H,17,18)

InChI Key

OZDYZBJBFOACIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C(=O)C)C)CC2CCCO2)C(=O)O

Origin of Product

United States

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